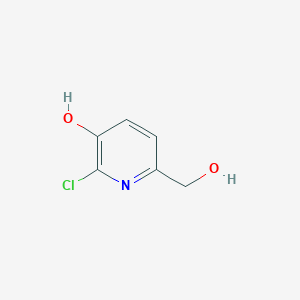
2-氯-6-(羟甲基)吡啶-3-醇
描述
2-Chloro-6-(hydroxymethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H6ClNO2 . It has a molecular weight of 159.57 .
Molecular Structure Analysis
The InChI code for 2-Chloro-6-(hydroxymethyl)pyridin-3-ol is 1S/C6H6ClNO2/c7-6-5(10)2-1-4(3-9)8-6/h1-2,9-10H,3H2 .Physical and Chemical Properties Analysis
2-Chloro-6-(hydroxymethyl)pyridin-3-ol is a solid substance . It has a melting point of 133 - 135 degrees Celsius .科学研究应用
食品产品中的生成
- 蜂蜜和模型系统中的生成:2-氯-6-(羟甲基)吡啶-3-醇可以在食品产品中如蜂蜜中形成,通过在氨产生化合物存在下,5-(羟甲基)呋喃醛(HMF)的环扩张。这个过程受到诸如pH值、温度和反应时间(Hidalgo, Lavado-Tena, & Zamora, 2020)等因素的影响。
化学和结构分析
- 振动和构象研究:对类似化合物如2-(羟甲基)吡啶和3-(羟甲基)吡啶进行了详细的理论和实验研究,包括傅里叶变换红外光谱和傅里叶变换拉曼光谱。这些研究有助于理解化合物的电子性质和分子结构(Arjunan, Balamourougane, Govindaraja, & Mohan, 2012)。
在生物化学中的应用
- 在仿生模型中的应用:它已被用于合成[Fe]氢酶活性位点的仿生模型,这对于理解酶的功能并可能开发人工酶至关重要(Song et al., 2012)。
在材料科学中的应用
- 在磁性和光学性质中的应用:这种化合物已被用于4f金属化学的最初应用,导致新型Ln(III)(9)簇族的发展,具有双重物理性质,如单分子磁性和光致发光(Alexandropoulos et al., 2011)。
合成化学应用
- 在有机合成中的应用:该化合物在合成各种有机化合物中发挥作用,如6-取代吡啶-3-基C-核苷,这在药物化学中非常重要(Joubert, Pohl, Klepetérová, & Hocek, 2007)。
生物技术应用
- 在生物技术过程中的应用:有潜力在生物技术过程中使用,如使用特定细菌菌株对吡啶衍生物进行氧功能化的研究所示(Stankevičiūtė et al., 2016)
安全和危害
属性
IUPAC Name |
2-chloro-6-(hydroxymethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c7-6-5(10)2-1-4(3-9)8-6/h1-2,9-10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQELPILICRHYOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1CO)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465354 | |
| Record name | 2-chloro-6-(hydroxymethyl)-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208519-41-9 | |
| Record name | 2-chloro-6-(hydroxymethyl)-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
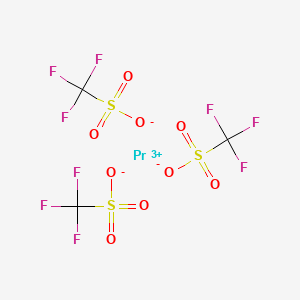
![2-(3-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1366331.png)
![(2S)-2-[4-(Acetylamino)phenyl]-N-(5-isopropyl-1,3-thiazol-2-yl)propanamide](/img/structure/B1366333.png)
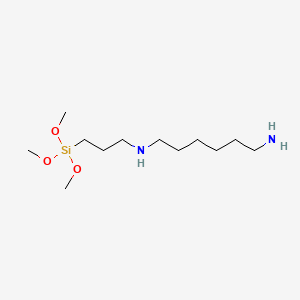
![2-(6-Chloro-3-pyridinyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1366337.png)
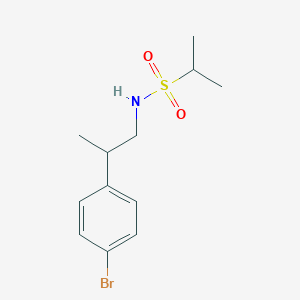
![Carbamic acid, N-[(1S)-1-[[[(1S)-1-[(ethylamino)carbonyl]propyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester](/img/structure/B1366341.png)
![5-[[(4-Methoxyphenyl)amino]carbonyl]amino-8-ethyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine](/img/structure/B1366343.png)
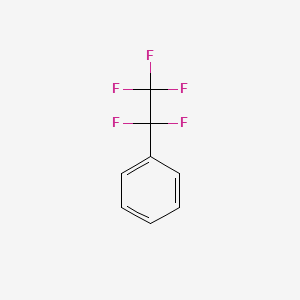
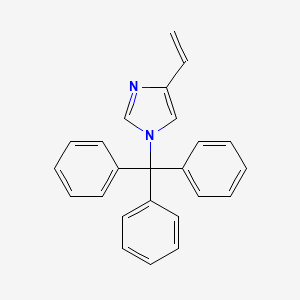
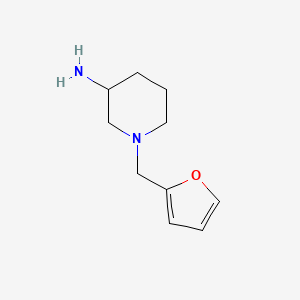
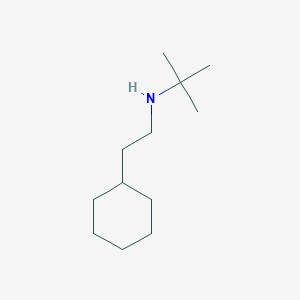

![[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine](/img/structure/B1366355.png)
